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Introduction
AZD5213 is a potent and selective inverse agonist of the histamine H3 receptor, a key

regulator of neurotransmitter release in the central nervous system.[1] Developed by

AstraZeneca, this small molecule has been investigated for its potential therapeutic effects in a

range of neurological and psychiatric disorders, including cognitive deficits and neuropathic

pain.[1][2] Its unique pharmacokinetic profile, characterized by rapid absorption and a relatively

short half-life, was designed to allow for high daytime receptor occupancy while minimizing

nocturnal activity, a strategy aimed at mitigating sleep disturbances associated with H3

receptor antagonism.[3][4] This guide provides a comprehensive overview of the preclinical and

clinical pharmacology of AZD5213, with a focus on its mechanism of action, quantitative

pharmacological data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action
AZD5213 functions as a competitive and rapidly reversible inverse agonist at the human

histamine H3 receptor.[1] The H3 receptor is primarily a presynaptic autoreceptor, meaning it

inhibits the synthesis and release of histamine when activated by histamine.[3] It also acts as a

heteroreceptor, modulating the release of other important neurotransmitters such as

acetylcholine, dopamine, and norepinephrine.[3][4] As an inverse agonist, AZD5213 not only

blocks the action of histamine at the H3 receptor but also reduces the receptor's basal,

constitutive activity. This dual action leads to an enhanced release of histamine and other
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neurotransmitters, which is the basis for its potential pro-cognitive and wake-promoting effects.

[3][4]

Signaling Pathway of the Histamine H3 Receptor
and AZD5213
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the

Gi/o pathway. Upon activation by histamine, the receptor inhibits adenylyl cyclase, leading to

decreased cyclic AMP (cAMP) levels. As an inverse agonist, AZD5213 binds to the H3 receptor

and stabilizes it in an inactive conformation, preventing both histamine-induced signaling and

the receptor's constitutive activity. This disinhibition results in increased neurotransmitter

release from the presynaptic terminal.
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Caption: Histamine H3 Receptor Signaling Pathway and AZD5213 Action.
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Quantitative Pharmacological Data
The pharmacological profile of AZD5213 has been characterized through a series of in vitro

and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Pharmacology of AZD5213

Parameter Species/System Value Reference

Binding Affinity (pKi) Human H3 Receptor 9.3 [5]

Binding Affinity (Ki) Human H3 Receptor 0.5 nM [1]

Functional Activity

(KB)
Human H3 Receptor 0.2 nM [1]

Functional Activity

(IC50)
Human H3 Receptor 3 nM [1]

Selectivity
335 other receptors

and enzymes
>10 µM [1]

Table 2: In Vivo Receptor Occupancy and Pharmacokinetics of AZD5213
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Parameter Species Value Reference

In Vivo Occupancy

(pKi, free

concentration in brain)

Rat 8.5 [1]

Mouse 8.3 [1]

Non-human Primate 8.4 [1]

Plasma Affinity

Constant (Ki,pl) in

humans

Human 1.14 nM [3][4]

Receptor Occupancy

at 0.1 mg dose
Human ~50% [1]

Dose-dependent

Receptor Occupancy

Range

Human 16% to 90% [3][6]

Time to Maximum

Plasma Concentration

(Tmax)

Human 0.7 - 2.0 hours [1]

Terminal Half-life (t½) Human 5 - 7 hours [1]

Experimental Protocols
A variety of experimental methods have been employed to characterize the pharmacology of

AZD5213. Below are detailed descriptions of some of the key protocols.

Positron Emission Tomography (PET) for H3 Receptor
Occupancy
Positron Emission Tomography (PET) has been instrumental in determining the in vivo receptor

occupancy of AZD5213 in the human brain.

Objective: To quantify the percentage of H3 receptors occupied by AZD5213 at different

plasma concentrations.
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Methodology:

Radioligand: A specific H3 receptor radioligand, such as [11C]GSK189254 (also known as

[11C]AZ12807110), is synthesized and administered intravenously to healthy volunteers.[3]

[6]

Baseline Scan: A baseline PET scan is performed to measure the binding of the radioligand

to H3 receptors in the absence of AZD5213.

AZD5213 Administration: Subjects are administered single oral doses of AZD5213 (ranging

from 0.05 to 30 mg).[3][6]

Post-dose Scans: PET scans are repeated at peak (Cmax) and trough plasma

concentrations of AZD5213 to measure the displacement of the radioligand.[3]

Arterial Blood Sampling: Arterial blood samples are collected throughout the PET scans to

determine the concentration of the parent radioligand in plasma, correcting for metabolites.

[3]

Data Analysis: The H3 receptor occupancy (H3RO) is calculated using methods such as the

Lassen plot, which relates the reduction in radioligand binding to the plasma concentration of

AZD5213.[3][6] The plasma concentration required to occupy 50% of the available receptors

(Ki,pl) is then estimated.[3][4]

PET Receptor Occupancy Protocol

1. Radioligand Synthesis
([11C]GSK189254)

2. Baseline PET Scan
(No Drug)

3. Oral Administration
of AZD5213

4. Post-Dose PET Scans
(at Cmax and Trough)

5. Arterial Blood Sampling
(Metabolite Analysis)

6. Data Analysis
(Lassen Plot)

7. Determine H3 Receptor
Occupancy (%) and Ki,pl

Click to download full resolution via product page

Caption: Experimental Workflow for PET Receptor Occupancy Study.

In Vivo Microdialysis for Neurotransmitter Release
Microdialysis is a technique used to measure the levels of neurotransmitters in the brains of

freely moving animals, providing direct evidence of the pharmacodynamic effects of AZD5213.
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Objective: To measure the effect of AZD5213 on the extracellular concentrations of histamine,

acetylcholine, dopamine, and norepinephrine in the brain.

Methodology:

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain

region of interest (e.g., the prefrontal cortex) in a rodent model.

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at

a slow, constant flow rate.

Sample Collection: Small molecules, including neurotransmitters, diffuse across the semi-

permeable membrane of the probe into the aCSF. The resulting dialysate is collected at

regular intervals.

Baseline Measurement: Baseline samples are collected to establish the basal levels of the

neurotransmitters.

AZD5213 Administration: AZD5213 is administered to the animal (e.g., orally at 0.33 mg/kg

in rats).[1]

Post-dose Sample Collection: Dialysate samples are collected for several hours following

drug administration.

Neurochemical Analysis: The concentration of neurotransmitters in the dialysate samples is

quantified using highly sensitive analytical techniques, such as high-performance liquid

chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.

Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage change

from the baseline levels.

Clinical Development and Safety Profile
AZD5213 has been evaluated in Phase I and II clinical trials.[2][7] In healthy volunteers, it was

administered in single oral doses up to 80 mg and multiple doses up to 18 mg once daily for 10

days.[1] The compound was generally safe and well-tolerated at repeated doses of 1-14

mg/day.[3][6]
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The most frequently reported adverse effects were dose-limiting and consistent with the

mechanism of action of H3 receptor antagonism, including sleep disorder, night sweats, and a

decrease in the quantity and quality of sleep.[1][8] Other common adverse events included mild

to moderate nausea and headache.[1]

Clinical trials have explored the use of AZD5213 in indications such as painful diabetic

neuropathy and Tourette's syndrome.[2][7] The rapid absorption and relatively short half-life

were considered advantageous for indications where daytime efficacy is desired while

minimizing interference with sleep.[1]

Conclusion
AZD5213 is a well-characterized selective histamine H3 receptor inverse agonist with a distinct

pharmacokinetic and pharmacodynamic profile. Its ability to potently and reversibly modulate

H3 receptor activity and subsequently increase the release of key neurotransmitters has been

demonstrated through rigorous preclinical and clinical investigation. The comprehensive data

available on its binding affinity, receptor occupancy, and effects on neurotransmission provide a

solid foundation for its further investigation and potential therapeutic application in disorders of

the central nervous system. The strategic design of its pharmacokinetic profile to align with

circadian rhythms represents a thoughtful approach to mitigating mechanism-based side

effects, a key consideration in the development of H3 receptor-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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